(E)-N-(4-Phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride
Description
(E)-N-(4-Phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride is a piperidine derivative characterized by a stereospecific (E)-configured 4-phenylbut-3-enyl chain attached to the piperidin-3-amine core, with a hydrochloride salt counterion. This compound is of interest in medicinal chemistry due to the structural versatility of piperidine derivatives, which are common in central nervous system (CNS) therapeutics, kinase inhibitors, and chiral auxiliaries . The (E)-stereochemistry of the alkenyl group may influence its binding affinity to biological targets, as geometric isomerism often modulates pharmacological activity .
Properties
IUPAC Name |
N-[(E)-4-phenylbut-3-enyl]piperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.ClH/c1-2-7-14(8-3-1)9-4-5-12-17-15-10-6-11-16-13-15;/h1-4,7-9,15-17H,5-6,10-13H2;1H/b9-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKHTAPSRNSILS-JOKMOOFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCCC=CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CNC1)NCC/C=C/C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl-containing reagent is used.
Formation of the Amine Group: The amine group is introduced through an amination reaction, where an appropriate amine source is used.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise monitoring of reaction conditions.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce corresponding ketones or carboxylic acids.
Reduction: May yield amines or alcohols.
Substitution: Can result in various substituted derivatives with different functional groups.
Scientific Research Applications
(E)-N-(4-Phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-Phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular formulas, substituents, and synthesis yields (where available):
Key Comparisons
Substituent Effects
- However, this may reduce aqueous solubility.
- Stereochemistry : The (E)-configuration introduces rigidity and spatial orientation distinct from flexible alkyl chains (e.g., methylbenzyl in ), which could optimize receptor binding .
Pharmacological Relevance
- While H-Series inhibitors (e.g., H-89) target kinases via isoquinoline sulfonamide motifs , the target compound’s piperidine core and arylalkenyl substituent suggest divergent mechanisms, possibly targeting G protein-coupled receptors (GPCRs) or monoamine transporters.
Research Findings and Data Gaps
- Synthetic Yields : Yields for piperidin-3-amine derivatives range from 63% to 86% in optimized procedures , but data for the target compound’s synthesis are absent in the provided evidence.
- Biological Activity: No direct pharmacological data are available for the target compound. However, analogs like H-89 demonstrate that structural modifications (e.g., aryl groups) critically influence target selectivity .
Biological Activity
(E)-N-(4-Phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, biological evaluations, and relevant research findings, providing a comprehensive overview of its pharmacological significance.
- Chemical Name : this compound
- CAS Number : 1353991-01-1
- Molecular Formula : C16H25ClN2
- Molecular Weight : 280.836 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies, indicating potential applications in therapeutic areas such as cancer treatment and neuroprotection.
Anticancer Activity
Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For example, related compounds have shown effectiveness in inhibiting microtubule assembly and inducing apoptosis in cancer cells:
| Compound | Concentration (μM) | % Inhibition | Mechanism |
|---|---|---|---|
| Compound 7d | 20.0 | 40.76 | Microtubule destabilization |
| Compound 7h | 10.0 | 52.03 | Apoptosis induction via caspase activation |
These findings highlight the potential of this compound class to act as microtubule-destabilizing agents, which is crucial for developing new anticancer therapies .
Neuroprotective Effects
Research indicates that related compounds can also influence neuroprotection by modulating cellular stress responses. For instance, sodium 4-phenylbutyrate, a structural analog, has been shown to alleviate endoplasmic reticulum (ER) stress and reduce apoptosis in neuronal cells . This suggests that this compound may share similar protective mechanisms, warranting further investigation into its neuroprotective capabilities.
Case Studies and Research Findings
-
Study on Apoptosis Induction :
A study focused on the effects of various compounds on breast cancer cells demonstrated that certain derivatives could enhance caspase activity significantly, indicating their potential as apoptosis inducers . The structural similarities with this compound suggest it may exhibit similar biological effects. -
Chemical Chaperone Effects :
Another investigation into the use of sodium 4-phenylbutyrate as a chemical chaperone revealed its ability to reduce ER stress and prevent cell death in models expressing mutant myocilin associated with primary open-angle glaucoma . This underscores the importance of exploring the therapeutic implications of this compound in similar contexts.
Q & A
Q. What are the recommended synthetic routes for (E)-N-(4-Phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride, and how can reaction yields be optimized?
Answer: The compound can be synthesized via Mannich reactions , leveraging phenethylamine hydrochloride as the amine component and substituted ketones (e.g., acetophenone derivatives). Key steps include:
- Stepwise condensation to form the enamine intermediate.
- Acid-catalyzed cyclization to stabilize the piperidine ring.
- Hydrochloride salt formation for crystallinity and purification.
Optimization Strategies:
Q. How should researchers handle and store this compound to ensure stability and safety?
Answer: Handling:
- Use personal protective equipment (PPE) : nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation of fine particles .
Storage:
- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation.
- Maintain temperature at 2–8°C for long-term stability; avoid exposure to moisture .
Safety Protocols:
- In case of skin contact, wash immediately with pH-neutral soap and water. For eye exposure, rinse with saline solution for ≥15 minutes .
Q. What spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) :
- Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy.
- Fragmentation patterns (e.g., loss of HCl) validate the hydrochloride salt .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by structural analogs?
Answer: Case Study : Analogous compounds with trifluoromethyl or nitro substituents show divergent receptor-binding profiles. Methodology :
- Perform docking simulations (e.g., AutoDock Vina) to compare steric and electronic interactions with target receptors .
- Validate via radioligand binding assays (e.g., competitive displacement with ³H-labeled ligands) to quantify Ki values .
- Analyze SAR trends: Electron-withdrawing groups (e.g., -NO₂) reduce potency at GPCRs but enhance metabolic stability .
Q. What advanced analytical techniques are recommended for detecting impurities in bulk synthesis?
Answer:
- UPLC-PDA-MS :
- NMR Relaxometry :
- Identify residual solvents (e.g., DMF) via ¹H T₁ relaxation times .
- Reference Standards :
- Cross-check against EP/Pharm. grade impurities (e.g., N-phenyl byproducts) using spiked samples .
Q. How can in silico modeling predict the pharmacokinetic profile of this compound?
Answer: Key Parameters :
- Lipophilicity (LogP) : Use ChemAxon or MarvinSuite to calculate cLogP. Values >3 suggest high membrane permeability but potential CYP450 inhibition .
- Metabolic Stability : Simulate phase I metabolism (e.g., cytochrome P450) via StarDrop or ADMET Predictor. Piperidine N-oxidation is a major pathway .
- Plasma Protein Binding : Predict using QSAR models; aromatic substituents (e.g., phenyl) increase albumin binding (>90%) .
Q. What strategies mitigate batch-to-batch variability in enantiomeric purity?
Answer:
- Chiral Chromatography :
- Use Chiralpak IA-3 columns with n-hexane/ethanol (90:10) to resolve (E)-isomers.
- Optimize column temperature (25–40°C) to improve resolution .
- Crystallization Control :
Q. How do structural modifications (e.g., halogenation) affect the compound’s bioactivity?
Answer: Case Study : Fluorination at the phenyl ring (meta position):
Q. Methodology :
- Parallel Synthesis : Generate derivatives via Suzuki coupling or Ullmann reactions.
- In Vitro Screening : Test in HEK293 cells transfected with target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
